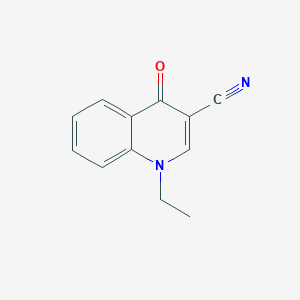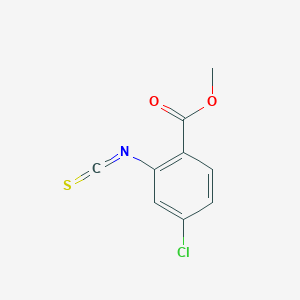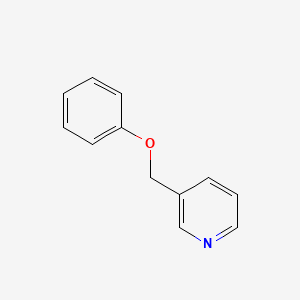![molecular formula C17H15F2NO3 B6429765 {[(2-methylphenyl)methyl]carbamoyl}methyl 2,4-difluorobenzoate CAS No. 1794844-99-7](/img/structure/B6429765.png)
{[(2-methylphenyl)methyl]carbamoyl}methyl 2,4-difluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“{[(2-methylphenyl)methyl]carbamoyl}methyl 2,4-difluorobenzoate” is a complex organic compound. It contains a carbamate group (carbamoyl), which is derived from carbamic acid and consists of a carbonyl (C=O) group attached to an amine (NH2). The compound also contains a methyl ester group (methyl 2,4-difluorobenzoate), which is derived from 2,4-difluorobenzoic acid .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of polarity due to the presence of electronegative fluorine atoms and the carbonyl group in the carbamate .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which it is used. Carbamates, for example, can undergo hydrolysis to form amines and carbon dioxide .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms might increase its stability and reactivity .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 2,4-difluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO3/c1-11-4-2-3-5-12(11)9-20-16(21)10-23-17(22)14-7-6-13(18)8-15(14)19/h2-8H,9-10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFDUNFLSRGQKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)COC(=O)C2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[(2-Methylphenyl)methyl]carbamoyl}methyl 2,4-difluorobenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1,4-dioxan-2-yl)methyl]-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine](/img/structure/B6429694.png)
![2-methyl-4-[4-(4-methylbenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B6429702.png)
![2-fluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide](/img/structure/B6429714.png)
![2,4-difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide](/img/structure/B6429715.png)
![N-[2-(2-fluorophenoxy)pyrimidin-5-yl]thiophene-2-sulfonamide](/img/structure/B6429716.png)
![4-{5-[4-(pyridine-3-carbonyl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B6429718.png)

![2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B6429740.png)


![2-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6429756.png)

![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 3,4,5-trimethoxybenzoate](/img/structure/B6429772.png)
